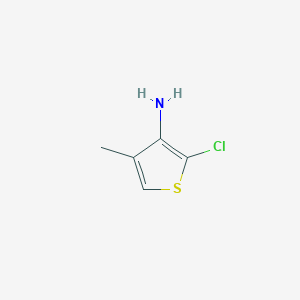

2-Chloro-4-methylthiophen-3-amine

Description

2-Chloro-4-methylthiophen-3-amine is a substituted thiophene derivative featuring a chlorine atom at position 2, a methyl group at position 4, and an amino group at position 3. Its molecular formula is C₅H₆ClNS (molecular weight: 147.63 g/mol), with SMILES notation CC1=CSC(=C1N)Cl and InChIKey NFBLTDKTVSFTRX-UHFFFAOYSA-N . The compound is often stabilized as its hydrochloride salt (C₅H₆ClNS·HCl), which exhibits distinct physicochemical properties, including predicted collision cross-section (CCS) values for various ionized forms (e.g., [M+H]⁺ CCS: 137.3 Ų, [M-H]⁻ CCS: 126.5 Ų) . Notably, commercial availability of the hydrochloride salt has been discontinued, as indicated by supplier databases .

Properties

IUPAC Name |

2-chloro-4-methylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-3-2-8-5(6)4(3)7/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBLTDKTVSFTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylthiophen-3-amine typically involves the chlorination of 4-methylthiophen-3-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with various electrophilic reagents to form stable amide derivatives. This reaction is critical for modifying biological activity in pharmaceutical applications.

Example Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | Chloroacetyl chloride | |

| Solvent | Dichloromethane | |

| Temperature | 0–5°C (ice bath) | |

| Yield | 70–85% | |

| Purification | Column chromatography (silica gel) |

Key Findings:

-

Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon.

-

Electron-withdrawing chlorine substituents enhance reaction rates by increasing electrophilicity at the reaction site .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position participates in SNAr reactions under basic conditions, enabling functionalization of the thiophene ring.

Example Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| Reagent | Methylamine in THF | |

| Catalyst | K₂CO₃ | |

| Temperature | 60°C (reflux) | |

| Yield | 65–78% |

Mechanistic Insight:

-

The methyl group at the 4-position exerts a steric effect, directing substitution to the 2-position.

-

Amine groups activate the ring toward electrophilic attack but deactivate it toward nucleophilic substitution unless strong electron-withdrawing groups are present .

Diazotization and Coupling

The primary amine can be diazotized to form diazonium salts, which are intermediates for synthesizing azo dyes or biaryl compounds.

Example Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| Diazotization agent | NaNO₂ in HCl (0–5°C) | |

| Coupling partner | Phenol derivatives | |

| pH for coupling | 8–9 (buffered with NaHCO₃) |

Applications:

-

Azo derivatives exhibit antimicrobial activity against Staphylococcus aureus and Bacillus subtilis .

Reductive Alkylation

The amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Example Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| Reducing agent | NaBH₄ | |

| Solvent | Methanol | |

| Reaction time | 12–24 hours |

Notable Observation:

-

The methyl group on the thiophene ring limits steric hindrance, favoring high yields in reductive amination .

Complexation with Metal Ions

The amine and sulfur atoms act as ligands for transition metals, forming coordination complexes with catalytic or therapeutic potential.

| Metal Ion | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(II) | Square planar geometry | Anticancer activity | |

| Fe(III) | Octahedral geometry | Enzyme inhibition |

Pharmacological Relevance:

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Example Reaction:

| Parameter | Value/Description | Source |

|---|---|---|

| Oxidizing agent | H₂O₂ with FeCl₃ catalyst | |

| Yield | 50–60% |

Scientific Research Applications

2-Chloro-4-methylthiophen-3-amine is a thiophene derivative with diverse applications across pharmaceutical, biological, and chemical research. Studies show its potential as a precursor in synthesizing bioactive compounds, particularly in medicinal chemistry. The molecule's unique structure and chemical reactivity, stemming from the specific positioning of chlorine and methyl groups on the thiophene ring, make it valuable for creating biologically active compounds and industrial products.

Scientific Research Applications

This compound hydrochloride has potential applications in several fields:

- Pharmaceutical Industry As a precursor for synthesizing bioactive compounds.

- Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that compounds with similar structures may interact with various biological targets. Such studies are essential for evaluating safety and efficacy profiles for therapeutic applications.

Biological Applications

- Antimicrobial Properties Research indicates that compounds similar to 2-Chloro-4-methylthiophene-3-carbonyl chloride exhibit significant antimicrobial properties, inhibiting the growth of various bacterial strains and fungi by disrupting microbial cell membranes or interfering with essential metabolic processes.

- Anti-inflammatory Properties Thiophene derivatives, related to 2-Chloro-4-methylthiophene-3-carbonyl chloride, have demonstrated anti-inflammatory effects in in vitro studies, inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) that are critical in inflammatory pathways.

Chemical Research

- Synthesis of complex organic molecules 2-Chloro-4-methylthiophene-3-carbonyl chloride serves as an intermediate, especially in developing heterocyclic compounds.

- Enzyme inhibitors and receptor modulators It is used in studying these due to its structural similarity to biologically active thiophene derivatives.

Case Studies and Research Findings

- Anti-inflammatory and Anticancer Activities: β-lactam hybrids were examined for their anti-inflammatory behavior using the RAW 264.7 murine macrophage assay, and the capacity of the compounds to inhibit the pro-inflammatory cascade, leading to NO production in mouse macrophages . Compound 1a with a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring showed the most significant activity with a 19.8 anti-inflammatory ratio (IC 50-NO release = 6.24 μM and IC 50-cell viability = 123.47 μM) .

- Antimicrobial Activity: Thio-methyl substituent at C-3 and the 3,4,5-trimethoxy phenyl group at the C-4 position of the β-lactam ring scaffold (compound 3a ) exhibited the most potent antibacterial activity (MIC = 0.25 μg/mL) against the Staphylococcus aureus bacterial strain, compared with the standard ciprofloxacin (MIC = 0.5 μg/mL) . The same compound displayed equal antifungal activity (MIC = 4 μg/mL) as the reference ciclopirox olamine (MIC = 4 μg/mL) against the Candida albicans .

- Antimycobacterial Activity: The meta-CF 3 of the phenylthiol ring and the achiral carbamyl group at the lactam nitrogen showed potent activity against M.tb (MIC = 25 μg/mL) and M.cat (MIC = 1.5 μg/mL) .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-chloro-4-methylthiophen-3-amine and its closest structural analog, methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (CAS: 925005-57-8):

Key Observations:

The 2-chlorophenyl group in the analog introduces aromatic bulk, which may influence steric interactions in molecular binding or catalysis compared to the simpler methyl substituent in the parent compound.

Synthetic Utility: The discontinuation of this compound hydrochloride contrasts with the well-documented, high-yield synthesis of methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (89% yield via optimized routes) . This makes the latter more accessible for industrial applications.

Biological Activity

2-Chloro-4-methylthiophen-3-amine is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₇ClN₂S

- CAS Number : 848252-38-0

- Appearance : Beige crystals, soluble in water

The presence of a chlorine atom and an amine group contributes to the compound’s reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. The compound has been evaluated against various strains of bacteria, including Gram-positive bacteria. Notably, studies show that it can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Enterococcus faecalis | Moderate |

The introduction of halogen atoms, such as chlorine, is known to enhance antibacterial activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

Case Study: Inhibition of Tumor Growth

A study involving the evaluation of several thiophene derivatives revealed that this compound showed promise in inhibiting the growth of cancer cell lines. The compound's mechanism is thought to involve the modulation of signaling pathways critical for cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to active sites on enzymes, thereby blocking their function.

- Signal Transduction Modulation : It may interfere with pathways that regulate cell growth and apoptosis, making it a candidate for further investigation in cancer therapy .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiophene derivatives, including this compound. These studies reveal that modifications to the thiophene ring can significantly impact biological activity:

Table 2: Structure-Activity Relationship Insights

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 2 | Enhanced antimicrobial properties |

| Other thiophene derivatives | Various substitutions | Variable anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-methylthiophen-3-amine, and how can its purity be validated?

- Synthesis Protocol : A common approach involves coupling reactions between substituted thiophene precursors and amine derivatives. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via nucleophilic substitution between amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) and acyl chlorides, followed by purification via recrystallization or column chromatography .

- Purity Validation : Use high-resolution techniques such as ¹H/¹³C NMR to confirm structural integrity, UV-Vis spectroscopy to assess electronic properties, and mass spectrometry (e.g., ESI-MS) for molecular weight verification. Ensure consistency with literature-reported spectral data .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Spectroscopic Techniques :

- NMR : Assign peaks to confirm substituent positions (e.g., chlorine and methyl groups on the thiophene ring). Compare with structurally similar compounds like 2-amino-4-phenylthiophene-3-carboxamide .

- UV-Vis : Analyze absorption maxima to infer conjugation effects and electronic transitions.

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange and gradient corrections to balance accuracy and computational cost. Basis sets like 6-311++G(d,p) are recommended for sulfur- and chlorine-containing systems. Validate against experimental thermochemical data (e.g., atomization energies) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methyl substituents influence reaction pathways in cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing chlorine group may direct electrophilic substitution to specific ring positions, while the methyl group enhances steric hindrance. Study intermediates via Hammett plots or kinetic isotope effects. Compare with analogs like 4-fluoro-2'-methyl-[1,1'-biphenyl]-3-amine to isolate substituent effects .

- Experimental Design : Use controlled reactions (e.g., Suzuki-Miyaura coupling) with varying catalysts (Pd/C, Ni) to assess regioselectivity and yields. Monitor by HPLC-MS for real-time analysis .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

- Troubleshooting :

- Solubility : Test polar (DMSO, MeOH) and non-polar solvents (toluene) under varying temperatures. Document crystal structures (via SC-XRD ) to correlate packing efficiency with solubility.

- Reactivity Discrepancies : Replicate conflicting studies under identical conditions (e.g., inert atmosphere, purity of reagents). Cross-reference with derivatives like 2-chloro-4-methylphenol to identify confounding factors .

Q. How can researchers evaluate the compound’s potential toxicity and environmental impact?

- Safety Protocols : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in model organisms). Use QSAR models to predict bioaccumulation or mutagenicity.

- Environmental Risk : Assess photodegradation pathways via LC-MS/MS and quantify metabolites. Reference safety data sheets (SDS) for handling precautions, including PPE requirements and waste disposal .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins/enzymes.

- Fluorescence Quenching : Study interactions with DNA or receptors (e.g., fluorescence lifetime imaging).

Methodological Notes

- Data Reproducibility : Always report solvent purity, reaction times, and instrument calibration parameters (e.g., NMR spectrometer frequency) to enable replication .

- Contradiction Management : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-validate with independent techniques (e.g., IR vs. Raman spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.